

# Emvistegrast: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Emvistegrast (GS-1427) is a potent and selective, orally bioavailable small molecule antagonist of the  $\alpha4\beta7$  integrin.[1] Developed by Gilead Sciences, it is currently in clinical development for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis. [2][3] Emvistegrast functions by specifically inhibiting the interaction between  $\alpha4\beta7$  integrin on circulating T lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) expressed on endothelial cells in the gastrointestinal tract.[1] This targeted mechanism of action prevents the trafficking of inflammatory immune cells to the gut, offering a gut-selective therapeutic approach with the potential for an improved safety profile compared to systemic immunosuppressants.[1][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, signaling pathway, and key experimental methodologies used to characterize Emvistegrast.

## **Molecular Structure and Identification**

**Emvistegrast** is a complex synthetic organic molecule. Its structural identifiers and chemical names are summarized in the table below.



| Identifier        | Value                                                                                                                                                                                                                                                                                     |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | ethyl (2S)-2-[[2-fluoro-6-methyl-4-[(3R)-3-<br>(trifluoromethyl)morpholin-4-<br>yl]benzoyl]amino]-3-[8-(1-methyl-2,4-<br>dioxopyrido[3,4-d]pyrimidin-3-yl)quinolin-5-<br>yl]propanoate                                                                                                    |  |
| Synonyms          | GS-1427                                                                                                                                                                                                                                                                                   |  |
| CAS Number        | 2417352-91-9                                                                                                                                                                                                                                                                              |  |
| Molecular Formula | C35H32F4N6O6                                                                                                                                                                                                                                                                              |  |
| Canonical SMILES  | CCOC(=0)INVALID-LINK<br>NC(=0)C5=C(C=C(C=C5C)N6CCOC[C@@H]6<br>C(F)(F)F)F                                                                                                                                                                                                                  |  |
| InChI             | InChI=1S/C35H32F4N6O6/c1-4-51-<br>33(48)25(42-31(46)29-19(2)14-21(16-<br>24(29)36)44-12-13-50-18-<br>28(44)35(37,38)39)15-20-7-8-26(30-22(20)6-5-<br>10-41-30)45-32(47)23-9-11-40-17-<br>27(23)43(3)34(45)49/h5-11,14,16-<br>17,25,28H,4,12-13,15,18H2,1-3H3,<br>(H,42,46)/t25-,28+/m0/s1 |  |
| InChIKey          | UQXAGOKYXPMBEP-LBNVMWSVSA-N                                                                                                                                                                                                                                                               |  |

## Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **Emvistegrast** is presented below. Notably, **Emvistegrast** is an oral prodrug that is rapidly converted to its active metabolite, GS-1069518.[4]

## **Table 2.1: Physicochemical Properties**



| Property                     | Value                                                                                        | Source             |  |
|------------------------------|----------------------------------------------------------------------------------------------|--------------------|--|
| Molecular Weight             | 708.7 g/mol                                                                                  | PubChem            |  |
| Exact Mass                   | 708.2319 g/mol                                                                               | MedKoo Biosciences |  |
| XLogP3                       | 4.5                                                                                          | PubChem            |  |
| Hydrogen Bond Donor Count    | 1                                                                                            | PubChem            |  |
| Hydrogen Bond Acceptor Count | 10                                                                                           | PubChem            |  |
| Rotatable Bond Count         | 8                                                                                            | PubChem            |  |
| Appearance                   | Solid                                                                                        | MedKoo Biosciences |  |
| Storage Conditions           | Short term (days to weeks) at 0-4°C; Long term (months to MedKoo Biosciences years) at -20°C |                    |  |

Table 2.2: Pharmacological Properties

| Property            | Value                           | -<br>Target/System              | Source                              |
|---------------------|---------------------------------|---------------------------------|-------------------------------------|
| Mechanism of Action | α4β7 integrin<br>antagonist     | Human                           | MedKoo Biosciences                  |
| pIC50               | 10.3                            | Human integrin α4β7             | IUPHAR/BPS Guide<br>to PHARMACOLOGY |
| IC50                | 0.05 nM                         | Human integrin α4β7             | IUPHAR/BPS Guide<br>to PHARMACOLOGY |
| Potency             | Picomolar activity              | Cellular and whole blood assays | American Chemical<br>Society        |
| Selectivity         | >100-fold over α4β1<br>integrin | Human                           | BioWorld                            |

## **Signaling Pathway**







**Emvistegrast** exerts its therapeutic effect by disrupting the  $\alpha 4\beta 7$  integrin-mediated signaling pathway, which is central to the recruitment of lymphocytes to the intestinal mucosa. The binding of  $\alpha 4\beta 7$  integrin on T-lymphocytes to MAdCAM-1 on gut endothelial cells initiates a cascade of events that leads to lymphocyte adhesion, transmigration, and subsequent inflammation.

The simplified signaling pathway is depicted below. Upon binding of MAdCAM-1,  $\alpha4\beta7$  integrin clustering can lead to the activation of downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Src family kinases. This can result in the tyrosine phosphorylation of adaptor proteins like paxillin and p105(Cas-L), contributing to cytoskeletal reorganization and firm adhesion of the lymphocyte to the endothelial cell. **Emvistegrast**, by blocking the initial  $\alpha4\beta7$ -MAdCAM-1 interaction, prevents the initiation of this inflammatory cascade.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Emvistegrast: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607129#emvistegrast-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com